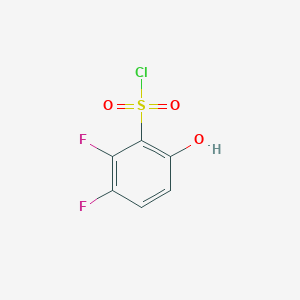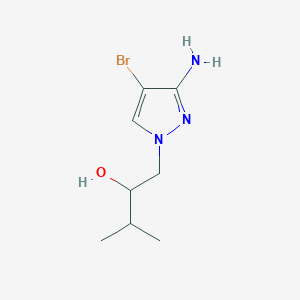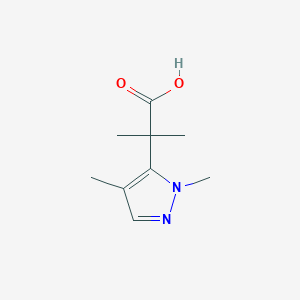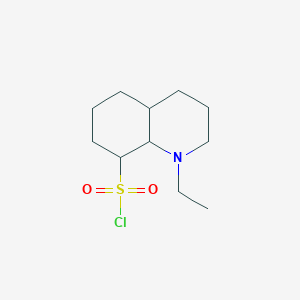
2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride is a fluorinated aromatic compound with the molecular formula C6H3ClF2O3S and a molecular weight of 228.6 g/mol . This compound is known for its high purity and versatility in various research and development projects . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This method ensures the introduction of the sulfonyl chloride group onto the aromatic ring. The reaction conditions are generally mild, making it a convenient method for laboratory-scale synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and sulfonates.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for the oxidation of the hydroxyl group.
Reducing Agents: Reducing agents like sodium borohydride can be employed for the reduction of the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Drug Discovery: Utilized in the development of new pharmaceuticals due to its unique chemical properties.
Materials Science: Applied in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it a valuable tool in chemical biology for probing enzyme active sites and studying protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group.
4,4’-Difluorobenzophenone: Contains fluorine atoms but has a different functional group arrangement.
Uniqueness
2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C6H3ClF2O3S |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
2,3-difluoro-6-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-4(10)2-1-3(8)5(6)9/h1-2,10H |
InChI Key |
PDGLPMPRMGEQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)




![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)

![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)

![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)



